(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol
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Overview
Description
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is a chiral compound with a cyclobutane ring substituted with a fluorophenoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Introduction of Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic aromatic substitution (S_NAr) using a suitable fluorophenol derivative.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation of the corresponding alkene.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition step and employing efficient catalysts for the nucleophilic substitution and hydroboration-oxidation steps.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Substitution: The fluorophenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO_4 (Potassium permanganate).
Reduction: Common reducing agents include LiAlH_4 (Lithium aluminium hydride) and NaBH_4 (Sodium borohydride).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of cyclobutanone or cyclobutanal derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted cyclobutanol derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biology, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its fluorophenoxy group can be used as a probe in NMR spectroscopy to study molecular dynamics.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers with specific properties. Its unique structure can impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(2-chlorophenoxy)cyclobutan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(1R,2R)-2-(2-bromophenoxy)cyclobutan-1-ol: Similar structure but with a bromine atom instead of fluorine.
(1R,2R)-2-(2-iodophenoxy)cyclobutan-1-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol lies in its fluorine atom, which imparts unique electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it distinct from its halogenated counterparts.
Properties
IUPAC Name |
(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-7-3-1-2-4-9(7)13-10-6-5-8(10)12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTJCAJXUNGUDI-PSASIEDQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)OC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1O)OC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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